molecular formula C18H14FN5O B11195968 N-(4-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

N-(4-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

Cat. No.: B11195968
M. Wt: 335.3 g/mol
InChI Key: UFVWIBICSOCSGZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a naphthyridine core, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine
  • N-(4-bromophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine
  • N-(4-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine

Uniqueness

N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H14FN5O

Molecular Weight

335.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

InChI

InChI=1S/C18H14FN5O/c1-10-3-8-14-16(23-13-6-4-12(19)5-7-13)15(9-20-17(14)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23)

InChI Key

UFVWIBICSOCSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C4=NC(=NO4)C

Origin of Product

United States

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